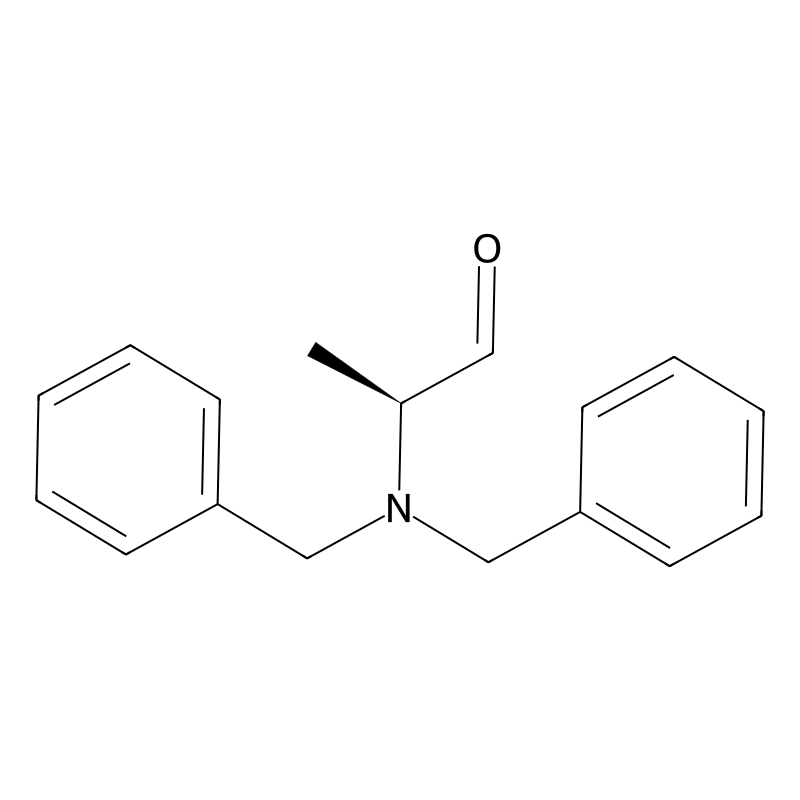

(S)-2-Dibenzylamino-propionaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(S)-2-Dibenzylamino-propionaldehyde is an organic compound characterized by its unique structure, which includes a propionaldehyde backbone with a dibenzylamino group attached. The systematic name reflects its stereochemistry, indicating that it is the S-enantiomer of 2-dibenzylamino-propionaldehyde. This compound is notable for its potential applications in medicinal chemistry, particularly as a building block for the synthesis of various pharmaceutical agents, including antibiotics and other bioactive molecules .

Asymmetric Synthesis:

Due to its chiral nature, (S)-2-Dibenzylamino-propionaldehyde can serve as a valuable building block in asymmetric synthesis. Its ability to induce chirality in other molecules makes it useful for the development of new drugs, catalysts, and other chiral compounds. For example, research has explored its application in the synthesis of enantiopure α-hydroxy aldehydes, which are important precursors for various biologically active molecules [].

Source

[] Angewandte Chemie International Edition, 2006, 45, 4850-4854,

Medicinal Chemistry:

The structural features of (S)-2-Dibenzylamino-propionaldehyde make it a potential candidate for the development of new therapeutic agents. Its dibenzylamino group can interact with biological targets, while the aldehyde functionality can participate in various chemical reactions within cells. Studies have investigated its potential for the development of anticonvulsant and anti-inflammatory drugs [].

- Reduction: It can be reduced to form corresponding alcohols.

- Condensation Reactions: This compound can undergo aldol condensation, leading to more complex structures.

- Amination: It can react with amines to form imines or amines through reductive amination processes.

These reactions are essential for constructing more complex organic molecules in synthetic chemistry .

The biological activity of (S)-2-dibenzylamino-propionaldehyde has been explored primarily in the context of its derivatives. For example, derivatives of this compound have shown promise as inhibitors of bacterial protein synthesis, making them potential candidates for antibiotic development. The compound's structure allows for modifications that can enhance its biological properties, such as increased potency against specific bacterial strains .

Several methods exist for synthesizing (S)-2-dibenzylamino-propionaldehyde:

- Chiral Pool Synthesis: Utilizing naturally occurring chiral compounds as starting materials to construct the desired enantiomer.

- Asymmetric Synthesis: Employing chiral catalysts or reagents to induce chirality during the formation of the compound.

- Reductive Amination: Starting from propionaldehyde and reacting it with dibenzylamine under reducing conditions to yield (S)-2-dibenzylamino-propionaldehyde directly .

These methods highlight the versatility in synthesizing this compound for various applications.

(S)-2-Dibenzylamino-propionaldehyde serves as a significant intermediate in organic synthesis. Its applications include:

- Pharmaceutical Development: Used as a precursor for synthesizing linezolid dipeptide derivatives and other bioactive compounds.

- Chemical Research: Employed in studies exploring new synthetic methodologies and reaction mechanisms within organic chemistry.

- Material Science: Potential applications in creating novel materials through polymerization reactions involving its functional groups .

Interaction studies involving (S)-2-dibenzylamino-propionaldehyde focus on its reactivity with various nucleophiles and electrophiles. The aldehyde functional group can engage in nucleophilic addition reactions, while the dibenzylamino moiety may participate in hydrogen bonding interactions with biological targets. These interactions are critical for understanding the compound's behavior in biological systems and its potential therapeutic effects .

(S)-2-Dibenzylamino-propionaldehyde shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| (S)-2-Aminopropanal | Amino aldehyde | Simpler structure, less steric hindrance |

| N,N-Dibenzylamine | Amino compound | Lacks aldehyde functionality |

| Linezolid | Oxazolidinone antibiotic | Complex structure with significant bioactivity |

| 2-(Dibenzylamino)propan-1-ol | Alcohol | Reduced form of (S)-2-dibenzylamino-propionaldehyde |

The uniqueness of (S)-2-dibenzylamino-propionaldehyde lies in its specific combination of an aldehyde group and a dibenzylamino substituent, which allows for diverse chemical reactivity and potential biological applications not found in simpler analogs .

The synthesis of (S)-2-Dibenzylamino-propionaldehyde has evolved considerably over recent decades, with various approaches developed to achieve high enantiomeric excess and improved yields. These methods range from traditional amino acid derivatization to innovative one-pot procedures and biocatalytic approaches. The compound's importance stems from its versatility as a building block that contains both a reactive aldehyde functionality and a protected chiral amine, allowing for selective transformations at either site with retention of stereochemical integrity.

Asymmetric Synthesis from α-Amino Acid Precursors

The most well-established route to (S)-2-Dibenzylamino-propionaldehyde utilizes natural amino acids as starting materials, leveraging their inherent chirality to establish the stereocenter. Specifically, L-alanine serves as an ideal precursor due to its structural similarity to the target molecule and its ready availability as a renewable resource. This synthetic pathway typically involves protection of the amino group through dibenzylation, followed by reduction of the carboxylic acid to a primary alcohol, and subsequent selective oxidation to the aldehyde. The dibenzylation step is crucial as it provides stability to the nitrogen center, preventing racemization during subsequent transformations while also offering a protecting group that can be selectively removed under mild conditions when desired.

The synthesis procedure follows a similar protocol to that established for the phenylalaninol derivative, as documented by Reetz et al., which can be adapted for alanine derivatives. In a typical procedure, L-alanine is first treated with potassium carbonate and sodium hydroxide in water to form a clear solution, followed by the dropwise addition of benzyl bromide at reflux temperature. This N,N-dibenzylation reaction proceeds through a nucleophilic substitution mechanism and simultaneously protects the amino group while enhancing its nucleophilicity. The resulting N,N-dibenzylated amino acid can then be isolated through extraction and purification by flash chromatography, typically yielding the protected amino acid in 58-69% yield.

Reduction of the carboxylic acid functionality to the corresponding primary alcohol is commonly accomplished using lithium aluminum hydride in dry diethyl ether under inert conditions. This reaction requires careful control of temperature and slow addition of the reducing agent to minimize side reactions. After careful workup to remove aluminum salts, the resulting (S)-2-(N,N-dibenzylamino)-1-propanol is obtained in high yield and purity. The alcohol serves as an immediate precursor to the target aldehyde and can be stored more stably if the final oxidation step is to be performed at a later time.

The final oxidation to (S)-2-Dibenzylamino-propionaldehyde is typically achieved through a Swern oxidation, utilizing oxalyl chloride, dimethyl sulfoxide (DMSO), and triethylamine in dichloromethane at low temperature (-78°C). This mild oxidation method is preferred over other oxidizing agents because it minimizes the risk of racemization at the stereocenter and prevents over-oxidation to the carboxylic acid. The reaction proceeds through the formation of an activated DMSO species, which then reacts with the primary alcohol to form the aldehyde, with yields typically exceeding 90% after purification. Alternative oxidation methods including Dess-Martin periodinane or TEMPO-based oxidations may also be employed, depending on scale and specific substrate requirements.

Industrial-Scale Production Methodologies

Scaling up the synthesis of (S)-2-Dibenzylamino-propionaldehyde for industrial applications presents several challenges, including safety concerns with large quantities of reactive reagents, environmental considerations, and economic feasibility. Industrial-scale production typically requires modifications to the laboratory procedures to address these challenges while maintaining high yield and enantiopurity. One significant advantage of the amino acid-based approach is that it can be readily scaled up, as demonstrated by the submitters of the Organic Syntheses procedure who successfully prepared the closely related phenylalaninol derivative on a 40 mmol scale, obtaining 12.9 g (98%) of the corresponding aldehyde.

Process intensification represents a key strategy for industrial production, with continuous flow chemistry emerging as a promising approach for the synthesis of (S)-2-Dibenzylamino-propionaldehyde. Flow chemistry allows for precise control of reaction parameters, improved heat transfer, and safer handling of hazardous reagents such as lithium aluminum hydride. The reduction step, which presents the most significant safety concern in the synthetic sequence, can be particularly well-suited for continuous flow conditions, where the exothermic reaction can be better controlled and the reactive hydride reagent can be handled in smaller, safer quantities at any given time.

The choice of solvents also plays a crucial role in developing environmentally sustainable and economically viable industrial processes. While the laboratory-scale synthesis typically employs diethyl ether and dichloromethane, industrial production may substitute these with more environmentally benign alternatives such as 2-methyltetrahydrofuran or cyclopentyl methyl ether (CPME). These solvents offer similar performance characteristics while presenting better safety profiles and environmental impacts. Additionally, solvent recycling systems are often implemented to reduce waste and operational costs, particularly important for the large volumes of solvents required for industrial-scale operations.

Critical to industrial-scale production is the development of robust analytical methods for in-process control and final product quality assurance. High-performance liquid chromatography (HPLC) with chiral stationary phases allows for precise determination of enantiomeric purity, while gas chromatography and nuclear magnetic resonance spectroscopy provide information on chemical purity. These analytical methods ensure consistency between batches and help maintain the high quality standards required for materials intended for pharmaceutical applications. Industrial processes typically aim for at least 99% enantiomeric excess and 98% chemical purity to meet the stringent requirements of downstream applications.

One-Pot Tandem Reduction-Olefination Strategies

Recent advances in synthetic methodology have led to the development of one-pot tandem processes for the efficient transformation of (S)-2-Dibenzylamino-propionaldehyde into more complex structures. These strategies maximize efficiency by eliminating intermediate isolation steps, reducing waste, and improving overall yields. One particularly promising approach involves the combination of aldehyde synthesis with subsequent Wittig reactions in a one-pot sequence, allowing for the direct conversion of amino acid derivatives to functionalized alkenes.

The tandem Wittig-hydrogenation approach represents a powerful method for the formal C(sp³)–C(sp³) bond construction starting from (S)-2-Dibenzylamino-propionaldehyde. As described by researchers in this field, the aldehyde can react with stabilized phosphoranes under mild conditions to form the corresponding α,β-unsaturated compounds, which can then undergo selective hydrogenation to provide saturated derivatives. This methodology operates under mild conditions, typically at room temperature in common organic solvents, and demonstrates broad substrate scope with high yields. The chemoselectivity observed in the reduction step is attributed to partial poisoning of the catalyst after the initial Wittig reaction, highlighting the unique advantages of the one-pot procedure over separate, sequential transformations.

Another innovative approach involves biocatalytic oxidation coupled with Wittig olefination in aqueous media. This methodology utilizes engineered enzymes such as choline oxidase mutants to generate aldehydes from alcohols under environmentally friendly conditions, which can then participate in Wittig reactions with stabilized phosphoranes. When applied to (S)-2-Dibenzylamino-propanol, this biocatalytic approach offers a green alternative to traditional chemical oxidation methods, avoiding the use of toxic oxidants and operating in water as the primary solvent. The engineered enzymes demonstrate remarkable substrate tolerance, allowing for the oxidation of structurally diverse alcohols containing various functional groups. Following oxidation, the resulting aldehyde can directly participate in the Wittig reaction without isolation, providing access to diverse alkene products in good yields and with excellent E/Z selectivity.

The development of one-pot reductive amination protocols also offers an alternative approach to the synthesis of (S)-2-Dibenzylamino-propionaldehyde and related compounds. These methods typically employ a catalytic system for the formation of imines from aldehydes and amines, followed by selective reduction to the corresponding amines. For instance, researchers have demonstrated the use of Aquivion-Fe as a recyclable catalyst for the formation of imines, with subsequent reduction using sodium borohydride in green solvents such as cyclopentyl methyl ether (CPME). This methodology avoids the problem of multiple alkylations that plague direct alkylation approaches and provides a more sustainable route to amino aldehyde derivatives with high chemoselectivity and yield.

Chiral Building Block for Oxazolidin-2-one Analogues

(S)-2-Dibenzylamino-propionaldehyde serves as a precursor in the synthesis of oxazolidin-2-one analogues, a class of heterocycles with significant antimicrobial properties. The aldehyde group undergoes nitro-aldol reactions with bromonitromethane in the presence of samarium(II) iodide (SmI~2~), yielding (2R,3S)-3-dibenzylamine-1-nitrobutan-2-ol [1]. This intermediate is further cyclized to form oxazolidin-2-ones through intramolecular nucleophilic attack, leveraging the stereochemical control provided by the (S)-configured chiral center [1] [5].

A representative synthesis involves reacting (S)-2-dibenzylamino-propionaldehyde with triphosgene in dichloromethane (DCM), followed by sodium bicarbonate quenching and silica gel chromatography to isolate the oxazolidin-2-one product [5]. This method has been optimized to achieve high diastereoselectivity (>95% ee), making it scalable for antibiotic development. For example, oxazolidinone analogue 7a demonstrated antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with a brine shrimp toxicity LC~50~ value of 590 ppm, indicating potential therapeutic utility [5].

| Reaction Step | Reagents/Conditions | Product | Selectivity |

|---|---|---|---|

| Nitro-aldol reaction | SmI~2~, bromonitromethane | (2R,3S)-1-nitrobutan-2-ol | >90% ee |

| Cyclization | Triphosgene, DCM, NaHCO~3~ | Oxazolidin-2-one analogue | >95% ee |

Key Intermediate in Linezolid Dipeptide Derivative Synthesis

Linezolid, a first-generation oxazolidinone antibiotic, faces resistance due to mutations in bacterial ribosomal targets. (S)-2-Dibenzylamino-propionaldehyde addresses this challenge by enabling the synthesis of Linezolid dipeptide derivatives with enhanced binding affinity. The aldehyde’s dibenzylamino group facilitates coupling with cyclic dipeptides, introducing additional hydrogen-bonding motifs critical for interacting with the peptidyltransferase center (PTC) of the 50S ribosomal subunit [1] [6].

In one approach, the aldehyde is condensed with glycine anhydride using a copper(II) catalyst, forming a Schiff base intermediate that undergoes reductive amination to yield dipeptide-linked oxazolidinones [6]. These derivatives exhibit improved interactions with the uracil moiety in the PTC, potentially overcoming resistance mechanisms. For instance, derivatives incorporating N-methyl-L-prolinol show promise in restoring antibacterial efficacy against Linezolid-resistant strains [6].

Role in Natural Product Synthesis

The compound’s chiral aminoaldehyde structure is instrumental in synthesizing enantiopure natural products, such as 1,3-amino alcohols and cyclic ethers. Proline-catalyzed sequential α-aminoxylation/α-amination of (S)-2-dibenzylamino-propionaldehyde generates anti/syn-1,3-amino alcohols with >98% diastereomeric excess [3]. These products serve as precursors to neuroactive compounds like (R)-1-((S)-1-methylpyrrolidin-2-yl)-5-phenylpentan-2-ol, which is under investigation for treating neurodegenerative disorders [3].

Additionally, the aldehyde participates in asymmetric HWE (Horner–Wadsworth–Emmons) olefination, constructing γ,δ-unsaturated ketones found in terpenoid frameworks. For example, coupling with phosphonates under Jacobsen conditions yields chiral dienes for Diels-Alder reactions, enabling access to sesquiterpene lactones [3].

Samarium Diiodide-Mediated Nitro-Aldol Reaction Mechanisms

The mechanistic investigation of samarium diiodide-mediated nitro-aldol reactions involving (S)-2-dibenzylamino-propionaldehyde has revealed sophisticated electron transfer pathways that distinguish this methodology from conventional base-catalyzed Henry reactions [1] [2]. Samarium diiodide functions as a single-electron transfer reagent, generating reactive intermediates through sequential reduction processes that enable highly diastereoselective carbon-carbon bond formation.

Electron Transfer Initiation and Radical Formation

The reaction mechanism commences with the single-electron reduction of bromonitromethane by samarium diiodide, generating a stabilized radical anion intermediate [1] [3]. This initial electron transfer occurs readily due to the electron-withdrawing nature of the nitro group, which stabilizes the resulting radical species through resonance delocalization. The samarium center, initially in the +2 oxidation state, undergoes oxidation to samarium(III) while simultaneously coordinating with the substrate through its high oxophilicity [1].

Detailed mechanistic studies have demonstrated that (S)-2-dibenzylamino-propionaldehyde undergoes nucleophilic addition with bromonitromethane in the presence of samarium diiodide to yield (2R,3S)-3-dibenzylamine-1-nitrobutan-2-ol with remarkable diastereoselectivity of 11.5:1 anti:syn ratio [4] [2]. The reaction proceeds through a chelated transition state where the samarium center coordinates simultaneously with the carbonyl oxygen and the nitro group, creating a rigid cyclic structure that dictates the stereochemical outcome.

Chelation-Controlled Stereoselectivity

The exceptional stereoselectivity observed in samarium diiodide-mediated nitro-aldol reactions stems from the formation of well-defined chelated intermediates [1] [3]. The oxophilic nature of samarium enables coordination with multiple Lewis basic centers, creating a rigid transition state that minimizes conformational flexibility. In the case of (S)-2-dibenzylamino-propionaldehyde, the carbonyl oxygen coordinates to the samarium center while the nitro group of the bromonitromethane-derived radical approaches from the less sterically hindered face.

The stereochemical outcome can be rationalized through the Zimmerman-Traxler-type transition state model, where the samarium center adopts a distorted octahedral geometry with the aldehyde and nitro components occupying equatorial positions [1]. This arrangement minimizes steric interactions between the bulky dibenzylamine substituent and the incoming nitro group, favoring the formation of the anti-diastereomer.

Comparative Analysis with Related Substrates

Systematic studies comparing the reactivity of (S)-2-dibenzylamino-propionaldehyde with other chiral amino aldehydes have provided insights into the factors governing reaction efficiency and selectivity [5] [6]. Sugar-derived aldehydes exhibit comparable reactivity patterns, achieving yields of 75-90% with diastereoselectivities ranging from 3:1 to 8:1 anti:syn ratios [5]. The reduced selectivity observed with sugar substrates can be attributed to the presence of additional coordinating groups that compete for samarium coordination, disrupting the idealized chelated transition state.

The reaction scope extends to various bromonitroalkanes, although steric hindrance around the nitro-bearing carbon significantly impacts both reaction rate and selectivity [5] [6]. Primary bromonitroalkanes react smoothly under standard conditions, while secondary and tertiary analogs require elevated temperatures and extended reaction times, often resulting in diminished yields and selectivities.

Organocatalytic Enantioselective α-Nitrogenation

The development of organocatalytic enantioselective α-nitrogenation methodologies has transformed the synthesis of chiral α-amino carbonyl compounds, providing access to valuable building blocks through environmentally benign catalytic processes [7] [8] [9]. These transformations exploit the unique reactivity of transiently generated enamine intermediates, which undergo selective coupling with electrophilic nitrogen sources under mild conditions.

Enamine Activation and Nucleophilic Character

The mechanistic foundation of organocatalytic α-nitrogenation rests on the formation of highly nucleophilic enamine intermediates through the condensation of aldehydes with chiral secondary amine catalysts [7] [8]. In the case of α,α-disubstituted aldehydes, the enamine formation proceeds through a dynamic equilibrium where the catalyst selectively activates the substrate through hydrogen bonding and covalent bond formation.

Computational studies have revealed that the preferred enamine geometry adopts an E-configuration, positioning the electron-rich double bond away from the bulky substituents on the catalyst framework [9] [10]. This conformational preference is crucial for achieving high enantioselectivity, as it presents a defined π-facial selectivity for the approaching electrophilic nitrogen species.

Bifunctional Catalysis and Dual Activation

Recent advances in organocatalytic α-nitrogenation have emphasized the importance of bifunctional catalyst design, where the catalyst simultaneously activates both the nucleophilic aldehyde and the electrophilic nitrogen source [9] [11]. Carbamate-protected cyclohexa-1,2-diamine catalysts exemplify this approach, featuring both a nucleophilic amine for enamine formation and a hydrogen bond donor for electrophile activation.

The mechanism proceeds through the formation of a ternary complex where the enamine intermediate coordinates with the azodicarboxylate electrophile through hydrogen bonding interactions [9]. This dual activation strategy results in exceptional enantioselectivities (93-99% enantiomeric excess) and high chemical yields (90-95%) under solvent-free conditions at -20°C.

Photoredox-Organocatalysis Integration

The integration of photoredox catalysis with organocatalytic enamine activation has enabled the development of α-amination reactions using nitrogen-centered radicals [8] [12]. This approach circumvents the limitations associated with traditional electrophilic nitrogen sources, providing direct access to α-amino aldehydes without requiring post-reaction modifications.

The mechanism involves the photochemical generation of nitrogen-centered radicals from appropriately functionalized precursors, which undergo enantioselective coupling with chiral enamine intermediates [8]. The radical character of the nitrogen species enables rapid bond formation while maintaining the stereochemical integrity imparted by the chiral catalyst environment.

Grignard-Type Addition Stereocontrol

The stereoselective addition of Grignard reagents to carbonyl compounds represents a fundamental transformation in organic synthesis, with the stereochemical outcome being governed by the coordination environment around the magnesium center [13] [14]. Recent mechanistic investigations have revealed the critical role of halide effects and chelation control in determining the diastereoselectivity of these reactions.

Halide Effects on Diastereoselectivity

Systematic studies of Grignard additions to β-hydroxy ketones have identified a pronounced halide effect, where the nature of the halide ligand significantly influences the stereochemical outcome [14]. Alkylmagnesium iodide reagents demonstrate superior diastereoselectivity compared to their chloride and bromide counterparts, achieving syn:anti ratios of 6:1 or greater in dichloromethane solvent.

The mechanistic origin of the halide effect can be attributed to the varying Lewis acidity of the magnesium center as a function of the halide ligand [14]. Iodide ligands, being more polarizable and less electronegative than chloride or bromide, create a more Lewis acidic magnesium center that promotes tighter chelation with the substrate. This enhanced chelation rigidifies the transition state, leading to improved stereochemical control.

Chelation-Controlled Transition States

The stereochemical outcome of Grignard additions to functionalized ketones is governed by the formation of chelated intermediates where the magnesium center coordinates with multiple heteroatoms [15] [16]. In the case of β-hydroxy ketones, the formation of a five-membered chelate ring between the magnesium center, the carbonyl oxygen, and the β-hydroxy group creates a rigid transition state that dictates the approach trajectory of the nucleophilic alkyl group.

Computational studies have revealed that the preferred transition state adopts a boat-like conformation where the incoming alkyl group approaches from the face opposite to the existing substituents [17] [14]. This arrangement minimizes steric interactions while maximizing the favorable electrostatic interactions between the magnesium center and the coordinating heteroatoms.

Solvent Effects and Coordination Geometry

The choice of solvent exerts a profound influence on the stereochemical outcome of Grignard additions, with non-coordinating solvents generally providing superior selectivity compared to coordinating ethereal solvents [15] [14]. In tetrahydrofuran, the competing coordination of solvent molecules disrupts the idealized chelated transition state, leading to diminished stereoselectivity.

Dichloromethane has emerged as the optimal solvent for many stereoselective Grignard additions, providing a non-coordinating environment that allows for the formation of well-defined chelated intermediates [14]. The use of dichloromethane also facilitates the formation of contact ion pairs between the magnesium center and the substrate, further enhancing the rigidity of the transition state.

Mechanistic Insights from Computational Studies

Density functional theory calculations have provided detailed insights into the mechanism of stereoselective Grignard additions, revealing the dynamic nature of the magnesium coordination sphere throughout the reaction pathway [17] [18]. The calculations demonstrate that the reaction proceeds through a series of pre-equilibria where the magnesium center adopts various coordination geometries before settling into the reactive chelated conformation.

The transition state for carbon-carbon bond formation exhibits a four-center, four-electron character where the magnesium-carbon bond lengthens while the carbon-carbon bond forms [17]. This concerted mechanism ensures efficient transfer of stereochemical information from the chelated intermediate to the product, accounting for the high diastereoselectivities observed in well-designed systems.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₉NO |

| Molecular Weight | 253.34 g/mol |

| CAS Number | 111060-63-0 |

| Density | 1.067±0.06 g/cm³ (Predicted) |

| Boiling Point | 346.2±30.0°C (Predicted) |

| Melting Point | 46-48°C (lit.) |

| pKa | 5.79±0.50 (Predicted) |

| Storage Temperature | 2-8°C |

| Optical Activity | [α]/D -36.0±2.0° (c = 1, ethanol) |

| Physical Form | Crystals |

| Reaction Type | Conditions | Yield (%) | Selectivity |

|---|---|---|---|

| SmI₂-Mediated Nitro-Aldol | THF, 0°C to rt, 2.0 equiv SmI₂ | 60-85 | 11.5:1 (anti:syn) |

| Organocatalytic α-Nitrogenation | Solvent-free, -20°C | 90-95 | 93-99% ee |

| Grignard Addition | CH₂Cl₂, 0°C to rt, RMgI | 70-90 | 6:1 (syn:anti) |

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant